molecular formula C14H14O B8297956 alpha-Allyl-2-naphthalenemethanol

alpha-Allyl-2-naphthalenemethanol

Cat. No. B8297956
M. Wt: 198.26 g/mol
InChI Key: GHJVRHSWROEZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04276305

Procedure details

3.28 g of magnesium are treated with an iodine crystal and covered with absolute diethyl ether. The reaction is started by the addition of 2 g of allyl bromide. A mixture of 19.78 g of allyl bromide and 15.62 g of 2-naphthaldehyde in absolute diethyl ether is then added dropwise to maintain the mixture at reflux. After the addition is completed, the mixture is left to stir at room temperature overnight. The mixture is poured into an ice - 2 N hydrochloric acid solution and extracted three times with ether. The ether extracts are washed with water and saturated sodium chloride solution, dried over sodium sulfate and evaporated to yield 1-(2-naphthyl)-3-buten-1-ol which can be used without further purification for the reaction with cyclopropane carboxylic acid chloride in the process of Example 2. The resulting product is cyclopropane carboxylic acid 1-(2-naphthyl)-3-butenyl ester, m.p. 35°-39° C.
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
19.78 g
Type
reactant
Reaction Step Three
Quantity
15.62 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].II.[CH2:4](Br)[CH:5]=[CH2:6].[CH:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][C:9]=1[CH:18]=[O:19]>C(OCC)C>[CH:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][C:9]=1[CH:18]([OH:19])[CH2:6][CH:5]=[CH2:4]

Inputs

Step One
Name
Quantity
3.28 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
19.78 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
15.62 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
the mixture is left
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
WASH
Type
WASH
Details
The ether extracts are washed with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C(CC=C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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